molecular formula C₁₈H₃₂O₂ B1145142 10Z,12E-Octadecadienoic acid CAS No. 2420-44-2

10Z,12E-Octadecadienoic acid

Cat. No. B1145142
CAS RN: 2420-44-2
M. Wt: 280.45
InChI Key:
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Description

10Z,12E-Octadecadienoic acid, also known as (10Z,12E)-10,12-Octadecadienoic acid, is a type of fatty acid . It belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions .


Synthesis Analysis

Three approaches for the synthesis of octadecadienoic acids with conjugated double bond systems are presented: synthesis of (10Z, 12Z)-octadecadienoic acid via an enyne-substructure; the use of an educt with a conjugated double bond system for the synthesis of (10 E, 12 E -octadecadienoic acid; and the Suzuki cross coupling for the synthesis of (7 E ,9 Z )-octadecadienoic acid .


Molecular Structure Analysis

The molecular formula of 10Z,12E-Octadecadienoic acid is C18H32O2 . It has an average mass of 280.445 Da and a monoisotopic mass of 280.240234 Da .


Physical And Chemical Properties Analysis

10Z,12E-Octadecadienoic acid has 20 heavy atoms, no rings, no aromatic rings, and 14 rotatable bonds . It has a van der Waals molecular volume of 329.62, a topological polar surface area of 37.3, one hydrogen bond donor, and two hydrogen bond acceptors . Its logP is 5.88, and its molar refractivity is 86.99 .

Scientific Research Applications

  • Synthesis and Derivatives : Research has focused on synthesizing various forms of octadecadienoic acids, including different isomers, to explore their potential applications. For instance, Kellersmann, Steinhart, and Francke (2006) discussed various approaches for synthesizing these acids, such as using an enyne-substructure and Suzuki cross coupling (Kellersmann, Steinhart, & Francke, 2006).

  • Biological Activity and Health Applications : Li et al. (2009) synthesized hydroxylated derivatives of linoleic acid and found moderate in vitro cytotoxicity against various human cancer cell lines, suggesting potential therapeutic applications (Li et al., 2009). Similarly, Hayshi et al. (1998) isolated hydroxy acids from rice bran, demonstrating significant antitumor activity in both in vitro and in vivo models (Hayshi, Nishikawa, Mori, Tamura, Matsushita, & Matsui, 1998).

  • Industrial and Chemical Applications : Various studies have explored the conversion of linoleic acid into valuable hydroperoxides, highlighting the utility of these compounds in industrial processes. For instance, Villaverde et al. (2013) discussed the efficient conversion of linoleic acid into hydroperoxides using a cloned lipoxygenase, showcasing potential applications in chemical engineering (Villaverde, Santos, Haarmann, Neto, Simões, Domingues, & Silvestre, 2013).

  • Analytical and Separation Techniques : The complexity of conjugated linoleic acid isomers has led to advancements in analytical techniques. Roach, Mossoba, Yurawecz, and Kramer (2002) detailed methods for the chromatographic separation and identification of these isomers, which are crucial for understanding their biological roles (Roach, Mossoba, Yurawecz, & Kramer, 2002).

properties

IUPAC Name

(10Z,12E)-octadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJZMAHZJGSBKD-MUIOLIGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C\CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-cis,12-trans-Linoleic Acid

Citations

For This Compound
7
Citations
B Zhao, Y Tomoda, H Mizukami, T Makino - Journal of natural medicines, 2015 - Springer
9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE), which is isolated from the calyx of eggplants, exhibits cytotoxic activity against human ovarian cancer (HRA) cells. The aim of the …
Number of citations: 18 link.springer.com
C Kellersmann, H Steinhart, W Francke - Lipids, 2006 - Wiley Online Library
Three approaches for the synthesis of octadecadienoic acids with conjugated double bond systems are presented: synthesis of (10Z, 12Z)‐octadecadienoic acid via an enyne‐…
Number of citations: 7 aocs.onlinelibrary.wiley.com
T Liu, Q Xiong, ZM Geng, WM Xu - Shipin Kexue/Food Science, 2021 - cabdirect.org
In this study, a high performance liquid chromatography (HPLC) method was established for simultaneous determination of 13-hydroxy-9Z, 11E-octadecadienoic acid (13-Z, E-HODE), …
Number of citations: 0 www.cabdirect.org
ME Webb - 2008 - search.proquest.com
Postprandial lipemia has been suggested to be a risk factor for cardiovascular disease. Levels of oxidized postprandial low-density lipoprotein have been shown to result in a higher …
Number of citations: 0 search.proquest.com
RW Browne, D Armstrong - Clinical chemistry, 2000 - academic.oup.com
Background: Lipid peroxidation is a prominent manifestation of free radical activity and oxidative stress in biological systems. Diverse methodologies have been developed that …
Number of citations: 93 academic.oup.com
H Yin, A Chu, W Li, B Wang, F Shelton, F Otero… - Journal of Biological …, 2009 - ASBMB
A growing number of orphan G-protein-coupled receptors (GPCRs) have been reported to be activated by lipid ligands, such as lysophosphatidic acid, sphingosine 1-phosphate (S1P), …
Number of citations: 373 www.jbc.org
T Liu, Q Xiong, Z Geng, W Xu - 2021 - hero.epa.gov
In this study, a high performance liquid chromatography (HPLC) method was established for simultaneous determination of 13-hydroxy-9Z, 11E-octadecadienoic acid (13-Z, E-HODE), …
Number of citations: 0 hero.epa.gov

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